molecular formula C28H46O B1670614 Dihydrotachysterol CAS No. 67-96-9

Dihydrotachysterol

Cat. No. B1670614
CAS RN: 67-96-9
M. Wt: 398.7 g/mol
InChI Key: ILYCWAKSDCYMBB-OPCMSESCSA-N
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Description

Dihydrotachysterol (DHT) is a synthetic analog of vitamin D that does not require renal activation like vitamin D2 or Vitamin D3 . It is used for the prevention and treatment of rickets or osteomalacia, and to manage hypocalcemia associated with hypoparathyroidism or pseudohypoparathyroidism .


Synthesis Analysis

Dihydrotachysterol is a synthetic analog of vitamin D that can be regarded as a reduction product of vitamin D2 . It is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug .


Molecular Structure Analysis

The molecular structure of Dihydrotachysterol is C28H46O . The average weight is 398.6642 and the monoisotopic weight is 398.354866094 .


Chemical Reactions Analysis

Dihydrotachysterol is hydroxylated in the liver to 25-hydroxydihydrotachysterol, which is the major circulating active form of the drug . It does not undergo further hydroxylation by the kidney and therefore is the analogue of 1, 25-dihydroxyvitamin D .


Physical And Chemical Properties Analysis

The molecular formula of Dihydrotachysterol is C28H46O . The average mass is 386.654 Da and the monoisotopic mass is 386.354858 Da .

Scientific Research Applications

Dihydrotachysterol is a synthetic analog of vitamin D that does not require renal activation like vitamin D2 or Vitamin D3 . It’s used in various fields of medicine, particularly in treating conditions related to calcium metabolism. Here are some of its applications:

  • Treatment of Rickets or Osteomalacia

    • Dihydrotachysterol is used for the prevention and treatment of rickets or osteomalacia . It works by elevating serum calcium levels by stimulating intestinal calcium absorption and mobilizing bone calcium .
    • The drug is administered orally, and the dosage is adjusted based on the patient’s response and serum calcium levels .
    • The treatment results in improved calcium levels, thereby preventing or treating the bone-weakening effects of these conditions .
  • Management of Hypocalcemia

    • Dihydrotachysterol is also used to manage hypocalcemia associated with hypoparathyroidism or pseudohypoparathyroidism .
    • Similar to its use in rickets or osteomalacia, it works by increasing serum calcium levels .
    • The outcomes of this application include the management of symptoms associated with low calcium levels, such as muscle cramps and spasms .
  • Treatment of Renal Osteodystrophy

    • Dihydrotachysterol has been used in the treatment of early renal osteodystrophy .
    • The drug is administered orally, and the dosage is adjusted based on the patient’s response and serum calcium levels .
    • The treatment results in improved calcium levels, thereby managing the bone disease associated with chronic kidney disease .

Safety And Hazards

Material should be handled with caution . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The recent availability of recombinant human PTH (1–84) has given hope that management of hypoparathyroidism with the missing hormone in this disorder will provide better control and reduced needs for calcium and vitamin D . The availability of PTH (1–84) replacement therapy may usher new opportunities for better control with reduced supplementation requirements .

properties

IUPAC Name

(1S,3E,4S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-22,25-27,29H,7-8,11,14-18H2,1-6H3/b10-9+,23-12+,24-13+/t20-,21-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCWAKSDCYMBB-OPCMSESCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1=CC=C2CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022938
Record name Dihydrotachysterol
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Molecular Weight

398.7 g/mol
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Physical Description

Solid
Record name Dihydrotachysterol
Source Human Metabolome Database (HMDB)
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Solubility

Easily sol in organic solents, SOL IN ALC; FREELY SOL IN ETHER & CHLOROFORM; SPARINGLY SOL IN VEGETABLE OILS, 1.25e-04 g/L
Record name DIHYDROTACHYSTEROL
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Record name Dihydrotachysterol
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Mechanism of Action

Once hydroxylated to 25-hydroxydihydrotachysterol, the modified drug binds to the vitamin D receptor. The bound form of the vitamin D receptor serves as a transcriptional regulator of bone matrix proteins, inducing the expression of osteocalcin and suppressing synthesis of type I collagen. Vitamin D (when bound to the vitamin D receptor)stimulates the expression of a number of proteins involved in transporting calcium from the lumen of the intestine, across the epithelial cells and into blood. This stimulates intestinal calcium absorption and increases renal phosphate excretion. These are functions that are normally carried out by the parathyroid hormone., Elevates serum calcium concentration by increasing intestinal absorption of calcium & possibly by enhancing urinary excretion of inorganic phosphate... /drug-induced/ phosphaturia may be ... due to increased serum calcium level and its effect on phosphate clearance by kidneys.
Record name Dihydrotachysterol
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Product Name

Dihydrotachysterol

Color/Form

Needles from 90% methanol, COLORLESS OR WHITE CRYSTALS, OR WHITE, CRYSTALLINE POWDER

CAS RN

67-96-9
Record name Dihydrotachysterol
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Record name Dihydrotachysterol [USP:INN:BAN:JAN]
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Record name Dihydrotachysterol
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Melting Point

131 °C, 126 °C
Record name DIHYDROTACHYSTEROL
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dihydrotachysterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015203
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,110
Citations
FV Werder - Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 1939 - cabdirect.org
Dihydrotachysterol. Cookies on CAB Direct Like most websites we use cookies. This is to ensure that we give you the best experience possible. Continuing to use www.cabdirect.org …
Number of citations: 17 www.cabdirect.org
R Koytchev, RG Alken, M Vagaday, U Kunter… - European journal of …, 1994 - Springer
The bioavailability of four preparations containing dihydrotachysterol (DHT 2 ) was tested in two separate trials with administration of single, oral doses of 1 mg per individual. The …
Number of citations: 3 link.springer.com
F Qaw, MJ Calverley, NJ Schroeder, DJ Trafford… - Journal of Biological …, 1993 - Elsevier
Dihydrotachysterol (DHT), a reduced vitamin D analog in which the A-ring has been rotated … In this study we showed that dihydrotachysterol was metabolized in vivo into a significant …
Number of citations: 67 www.sciencedirect.com
A CARLSSON, B LINDQUIST - Acta Pædiatrica, 1955 - Wiley Online Library
… They considered that the action of dihydrotachysterol resembled that of vitamin D rather … a contamination with dihydrotachysterol. MCLEAN studied the action of dihydrotachysterol and …
Number of citations: 16 onlinelibrary.wiley.com
I Quack, C Zwernemann, SM Weiner… - Experimental and …, 2005 - thieme-connect.com
Background: The half synthetic Vitamin D analogue dihydrotachysterol (DHT) is widely used for hypocalcaemic hypoparathyroidism following surgical removal of parathyroids. Such …
Number of citations: 32 www.thieme-connect.com
MA Maestro, L Castedo, A Mourino - The Journal of Organic …, 1992 - ACS Publications
We have previously reported a method for the prepa-ration of dihydrotachysterols that is based on the regioand stereoselective reduction of the 10, 19-double bond of the corresponding …
Number of citations: 32 pubs.acs.org
A RAYMOND TEREPKA, PS CHEN JR… - …, 1961 - academic.oup.com
… dihydrotachysterol. Mixed paper chromatograms and infra-red spectra, however, revealed that this Hytakerol sterol is not dihydrotachysterol… more of the “dihydrotachysterol-like” sterol …
Number of citations: 24 academic.oup.com
E Rose, FW Sunderman - Archives of Internal Medicine, 1939 - jamanetwork.com
… greater with dihydrotachysterol. They concluded that the effect of dihydrotachysterol on the … D is slower in onset and more prolonged than that of dihydrotachysterol. Excessive doses of …
Number of citations: 13 jamanetwork.com
A TAYLOR, DD BIKLE… - The Journal of Clinical …, 1988 - academic.oup.com
Dihydrotachysterol (DHT 2 ) has been a safe and effective treatment for hypocalcemic disorders for many years, but few assays for quantitation of DHT 2 have been developed. Thus …
Number of citations: 1 academic.oup.com
SH Liu, HI Chu - Medicine, 1943 - journals.lww.com
… STUDIES OF CALCIUM AND PHOSPHORUS METABOLISM WITH SPECIAL REFERENCE TO PATHOGENESIS AND EFFECTS OF DIHYDROTACHYSTEROL (AT10) AND IRON : Medicine …
Number of citations: 402 journals.lww.com

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